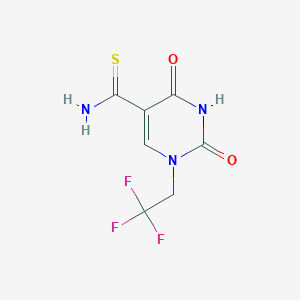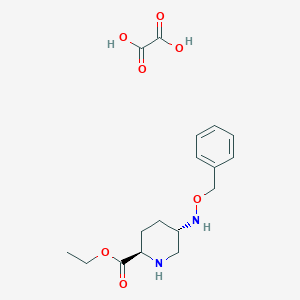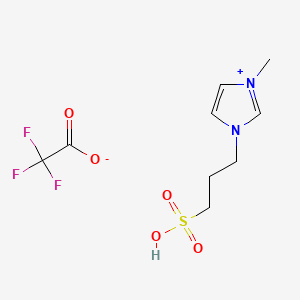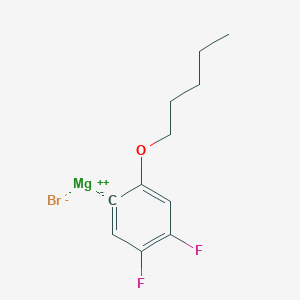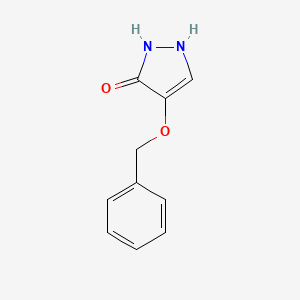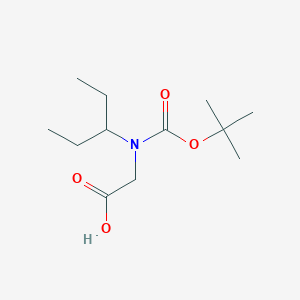
N-Boc-N-(1-ethylpropyl)-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-(1-ethylpropyl)-glycine is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethylpropyl substituent on the nitrogen atom. This modification enhances the compound’s stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(1-ethylpropyl)-glycine typically involves the protection of glycine with a Boc group, followed by the introduction of the ethylpropyl substituent. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-glycine. Subsequently, the ethylpropyl group is introduced using an alkylation reaction with 1-bromo-1-ethylpropane under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(1-ethylpropyl)-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted glycine derivatives.
Scientific Research Applications
N-Boc-N-(1-ethylpropyl)-glycine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N-(1-ethylpropyl)-glycine involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. The ethylpropyl substituent enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Lacks the ethylpropyl substituent, making it less lipophilic and less bioavailable.
N-Boc-N-methylglycine: Contains a methyl group instead of an ethylpropyl group, resulting in different steric and electronic properties.
N-Boc-N-ethylglycine: Similar structure but with an ethyl group, leading to different reactivity and biological activity.
Uniqueness
N-Boc-N-(1-ethylpropyl)-glycine is unique due to its specific combination of the Boc protecting group and the ethylpropyl substituent. This combination provides a balance of stability, reactivity, and bioavailability, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-pentan-3-ylamino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-9(7-2)13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
HZZJJKBXBWXRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


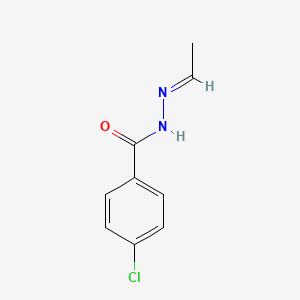
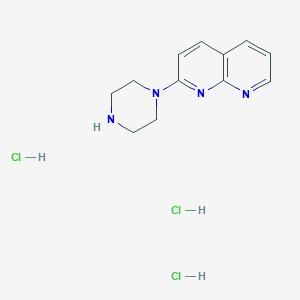
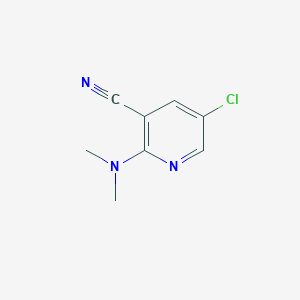
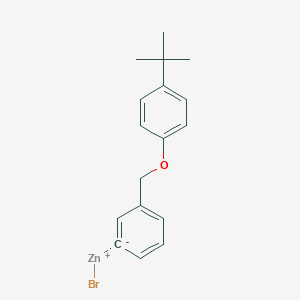
![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)


